Cas no 1443980-85-5 (6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one)

6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one 化学的及び物理的性質
名前と識別子
-
- 6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one
-
- インチ: 1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3
- InChIKey: YVNJYIVGFDDEFX-UHFFFAOYSA-N
- SMILES: C1N(C)C(=O)C=C2CCNC=12
6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00959877-1g |
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 95% | 1g |
¥4893.0 | 2023-04-01 | |
Enamine | EN300-128418-0.25g |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 0.25g |
$672.0 | 2023-11-13 | |
Enamine | EN300-128418-500mg |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90.0% | 500mg |
$1058.0 | 2023-10-01 | |
1PlusChem | 1P01A5SI-1g |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 1g |
$1740.00 | 2023-12-21 | |
1PlusChem | 1P01A5SI-50mg |
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 95% | 50mg |
$385.00 | 2025-03-04 | |
Aaron | AR01A60U-1g |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 1g |
$1891.00 | 2023-12-16 | |
A2B Chem LLC | AV52882-50mg |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 50mg |
$367.00 | 2024-04-20 | |
A2B Chem LLC | AV52882-250mg |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 250mg |
$991.00 | 2024-01-04 | |
Enamine | EN300-128418-1000mg |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90.0% | 1000mg |
$1357.0 | 2023-10-01 | |
Enamine | EN300-128418-1g |
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one |
1443980-85-5 | 90% | 1g |
$1357.0 | 2023-11-13 |
6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-oneに関する追加情報
Introduction to 6-Methyl-1H,2H,3H,5H,6H-Pyrrolo[2,3-c]pyridin-5-one (CAS No. 1443980-85-5)
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, with the CAS number 1443980-85-5, is a unique and structurally intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one features a fused pyrrole and pyridine ring system with a methyl group at the 6-position and a ketone group at the 5-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.
The synthesis of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has been extensively studied in recent years. Various synthetic routes have been developed to access this compound efficiently. One notable method involves the cyclization of a suitable precursor followed by functional group manipulation to introduce the methyl and ketone groups. These synthetic strategies not only provide access to the target molecule but also allow for the preparation of structurally related analogs, which can be crucial for structure-activity relationship (SAR) studies.
In terms of its biological activity, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has shown promising results in several areas. Recent research has highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This makes it a potential candidate for the development of novel anticancer agents.
Beyond its enzymatic inhibition properties, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has also been investigated for its effects on other biological targets. Research has shown that it can modulate the activity of ion channels and receptors involved in neurological disorders. For example, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that this compound could have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one have also been evaluated in preclinical studies. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has demonstrated favorable pharmacokinetic profiles in animal models, indicating its potential for further development as a drug candidate. However, more extensive studies are needed to fully understand its behavior in human systems.
Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is still in the early stages of clinical evaluation, preliminary results from phase I trials have shown promising safety profiles and preliminary efficacy data. These trials are ongoing and will provide crucial information on the compound's safety and effectiveness in human subjects.
In conclusion, 6-methyl-1H,2,3,5,6,6-pyrrolo [2,3-c] pyridine - 5 - one (CAS No. 1443980-85-5) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, 6-methyl-1,2,3,5,6,6-pyrrolo [2,3-c] pyridine - 5 - one (CAS No. 1443980-85-5) is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.
1443980-85-5 (6-methyl-1H,2H,3H,5H,6H-pyrrolo2,3-cpyridin-5-one) Related Products
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 740789-42-8(2-Chloro-5-aminophenol)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)




